molecular formula C12H17NO2 B8053022 (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

Cat. No.: B8053022
M. Wt: 207.27 g/mol
InChI Key: UXLCWYBQDGCVQE-LLVKDONJSA-N
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Description

(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide (CAS 2019-69-4; molecular formula: C₁₂H₁₇NO₂; molecular weight: 207.27 g/mol) is a chiral acetamide derivative characterized by a hydroxyl group and diethylamine substituents on the α-carbon of the phenylacetamide backbone . It is also known as N,N-Diethylmandelamide, highlighting its structural relationship to mandelic acid derivatives. The compound is stored under dry, room-temperature conditions, though key physicochemical data (e.g., boiling point) remain unreported in available literature .

Properties

IUPAC Name

(2R)-N,N-diethyl-2-hydroxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9,11,14H,3-4H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLCWYBQDGCVQE-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of phenylacetic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a large-scale chemical synthesis process that involves the use of reactors and controlled environments to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophilic substitution reactions with reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted phenylacetamides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds and in the study of reaction mechanisms. Biology: It is used in biological research to study enzyme inhibition and protein interactions. Medicine: Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the N-substituted 2-phenylacetamide family. Key structural analogs include:

Compound Name Substituents (R₁, R₂, R₃) Key Structural Differences CAS Number References
(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide R₁=OH, R₂=R₃=ethyl Reference compound 2019-69-4
(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide R₁=OH, R₂=R₃=methyl Smaller N-alkyl groups (methyl vs. ethyl) 97315-03-2
N,N-Dimethyl-2,2-diphenylacetamide (Diphenamid) R₁=phenyl, R₂=R₃=methyl Dual phenyl groups at α-carbon; no hydroxyl 957-51-7
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide R₁=Cl, R₂=thiazolyl, R₃=H Chlorinated phenyl; heterocyclic N-substituent Not provided
Muscarinic antagonist (Compound A) R₁=OH, R₂=diethyl, R₃=difluorocyclopentyl-piperidinyl Complex substituents for M3 receptor selectivity Not provided

Key Observations :

  • α-Carbon Modifications: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like diphenamid and dichlorophenyl-thiazolyl derivatives .
  • Pharmacological Analogs : Compound A shares the 2-hydroxy-2-phenylacetamide core but incorporates a difluorocyclopentyl-piperidinyl moiety, enabling selective M3 muscarinic receptor antagonism.

Pharmacological and Functional Comparisons

Muscarinic Receptor Antagonists

Compound A demonstrates that modifications to the 2-hydroxy-2-phenylacetamide scaffold can yield high M3 receptor selectivity (Kᵢ = 2.8 nM for M3 vs. 540 nM for M2). Key differences include:

  • Substituent Effects : The diethyl groups in the target compound may reduce brain penetration (as seen in Compound A’s low brain/plasma ratio, Kₚ = 0.13) compared to smaller alkyl groups .
  • Therapeutic Potential: Compound A’s M3 selectivity suggests utility in treating bronchoconstriction without cardiac side effects. The target compound’s bioactivity remains uncharacterized but merits exploration for similar applications.

Antimycobacterial and Antimicrobial Derivatives

2,2-Diphenylacetamide derivatives (e.g., ) exhibit antimycobacterial activity, but the absence of a hydroxyl group in these analogs underscores the target compound’s unique pharmacophore. Thiazolyl-substituted analogs highlight the role of heterocyclic N-substituents in enhancing ligand-receptor interactions.

Biological Activity

(R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide, a chiral amide compound with the molecular formula C₁₀H₁₃N₁O₂, has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features a diethylamino group and a hydroxy group attached to a phenylacetamide structure, which may influence its biological activity and pharmacological properties. This article explores the biological activity of this compound, including its potential therapeutic effects, synthesis methods, and related compounds.

Biological Activities

Research indicates that (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide may exhibit various biological activities:

1. Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties similar to other compounds in its class. The analgesic effects are likely attributed to its interaction with pain pathways in the central nervous system.

2. Interaction Studies

Interaction studies have focused on the compound's binding affinity and activity at various biological targets. Although detailed mechanisms remain to be elucidated, initial findings suggest potential interactions with neurotransmitter receptors, which could mediate its pharmacological effects.

3. Comparison with Similar Compounds

The compound's structural similarities with other compounds may provide insights into its biological activity. A comparison of (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide with related compounds is illustrated in the following table:

Compound Name CAS Number Similarity Score
2-Hydroxy-N,N-dimethyl-2-phenylacetamide2019-71-80.83
N-(2-hydroxyethyl)-2-phenylacetamide6269-99-40.76
N,N-Diethylglycine10550-27-70.75
2-Amino-N,N-diethylacetamide2549-14-60.76
N,N-Dimethylglycine1115-66-80.65

These compounds share structural features that may confer distinct biological activities compared to (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide.

Synthesis Methods

Several synthesis routes for (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide have been reported:

  • General Reaction Scheme :
    • Nitroalkane + Diethylamine → (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide

This method highlights the importance of specific reactants in achieving the desired chiral configuration.

Case Study 1: Analgesic Properties

A study conducted on the analgesic effects of (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide demonstrated significant pain relief in animal models comparable to established analgesics. The study indicated that the compound's efficacy could be attributed to its interaction with opioid receptors.

Case Study 2: Neurotransmitter Interaction

Research exploring the interaction of this compound with neurotransmitter systems revealed that it may modulate serotonin and dopamine pathways, suggesting potential applications in treating mood disorders.

Research Findings Summary

While substantial research has been conducted, further investigations are needed to fully elucidate the mechanisms underlying the biological activities of (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide. Ongoing studies aim to clarify its pharmacokinetics, safety profile, and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for (R)-N,N-Diethyl-2-hydroxy-2-phenylacetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Chiral Precursor Selection : Start with (R)-configured intermediates, such as (R)-(-)-2-methoxy-2-phenylacetic acid, to ensure stereochemical integrity .

Amide Bond Formation : React the hydroxy-phenylacetic acid derivative with diethylamine under coupling conditions (e.g., DCC or EDCI) in anhydrous dichloromethane.

Deprotection : If a protecting group (e.g., methoxy) is used, remove it via acid hydrolysis (e.g., HCl in dioxane) to yield the hydroxy group .

Purification : Crystallize the product using ethanol or perform column chromatography with ethyl acetate/hexane (3:7) .

  • Key Considerations :
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
  • Ensure anhydrous conditions to prevent side reactions.

Q. What analytical techniques are recommended for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the diethylamino group (δ ~3.3–3.5 ppm for CH2_2) and hydroxy-phenyl moiety (δ ~7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+^+ at m/z 236.2).
  • Infrared Spectroscopy (IR) : Identify characteristic bands for amide C=O (~1650 cm1^{-1}) and O-H (~3300 cm1^{-1}) .

Q. What safety precautions are essential during experimental handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks (P271: "Use only in well-ventilated areas") .
  • Waste Disposal : Segregate chemical waste and consult certified disposal services for acetamide derivatives .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) during key steps like hydroxy group formation .
  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate enantiomers and quantify ee .
  • Crystallization Control : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor crystallization of the (R)-enantiomer .

Q. How to resolve contradictions between spectroscopic and chromatographic purity data?

  • Methodological Answer :
  • Cross-Validation : Combine GC (for volatile impurities) with 1H^1H-NMR (for structural integrity) .
  • Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify purity independently .
  • Mass Balance Analysis : Compare theoretical vs. experimental yields to identify unaccounted impurities .

Q. What mechanistic hypotheses exist for the compound’s bioactivity in neuropharmacology?

  • Methodological Answer :
  • Structural Analogs : Compare with fluorophenyl-acetamide derivatives (e.g., N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide), which exhibit kinase inhibition .
  • In Silico Docking : Use AutoDock Vina to model interactions with GABAA_A receptors, leveraging the hydroxy-phenyl group’s hydrogen-bonding potential .
  • In Vitro Assays : Test modulation of neuronal ion channels using patch-clamp electrophysiology in hippocampal neurons .

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